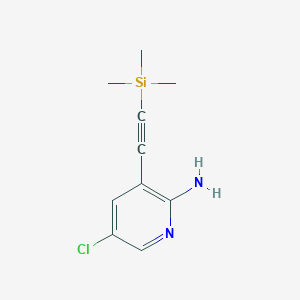

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Übersicht

Beschreibung

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a chemical compound with the empirical formula C10H13ClN2Si . It is a solid substance and is a useful research chemical .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCSi(C)C#Cc1cc(Cl)cnc1N . The InChI representation is 1S/C10H13ClN2Si/c1-14(2,3)5-4-8-6-9(11)7-13-10(8)12/h6-7H,1-3H3,(H2,12,13) . Physical And Chemical Properties Analysis

This compound has a molecular weight of 224.76 . It is a solid substance . The compound’s CAS number is 866318-90-3 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine and related compounds are used in various chemical syntheses. For example, the deprotonative functionalization of pyridine derivatives with aldehydes has been demonstrated under ambient conditions using an amide base generated in situ. This process is efficient for pyridine substrates with electron-withdrawing substituents at the 3- and 5-positions, reacting with various aldehydes including arylaldehydes and cyclohexanecarboxaldehyde (Shigeno et al., 2019).

Synthesis of Nucleosides

The compound has been utilized in the synthesis of nucleosides derived from 5-ethynyluracil and 5-ethynylcytosine. This includes the synthesis of various nucleosides by condensation of the trimethylsilyl derivative with appropriate blocked sugar derivatives (Barr et al., 1979).

Preparation of Metal Complexes

Trimethylsilyl-substituted 2-aminopyridines react with mixed chloro(dialkylamido)metal complexes, leading to the formation of octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands. These complexes have applications in oligo- and polymerization studies (Fuhrmann et al., 1996).

Catalysis

Group 3 metal triamido complexes, which include trimethylsilyl-amido complexes, have been used as catalysts for ortho-C-H bond addition of pyridine derivatives into the C═N double bond of nonactivated imines, forming aminomethylated products (Nagae et al., 2015).

Synthesis of Novel Compounds

The compound has also been used in the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate derivatives, which are expected to have antihypertensive activity (Kumar & Mashelker, 2006).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Wirkmechanismus

Target of Action

The primary targets of the compound “5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine”, also known as “2-AMINO-5-CHLORO-3-(TRIMETHYLSILYL)ACETYLENYLPYRIDINE”, are currently unknown . The compound is part of a collection of unique chemicals provided for early discovery researchers

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Eigenschaften

IUPAC Name |

5-chloro-3-(2-trimethylsilylethynyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2Si/c1-14(2,3)5-4-8-6-9(11)7-13-10(8)12/h6-7H,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSDHUMNIBZFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(N=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646800 | |

| Record name | 5-Chloro-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866318-90-3 | |

| Record name | 5-Chloro-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

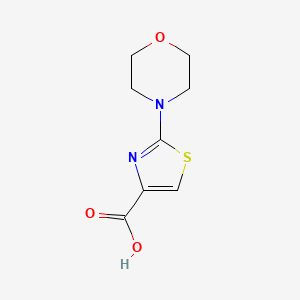

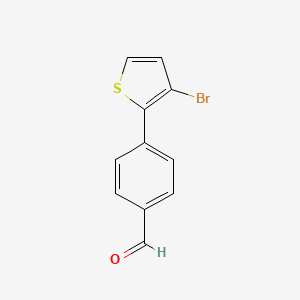

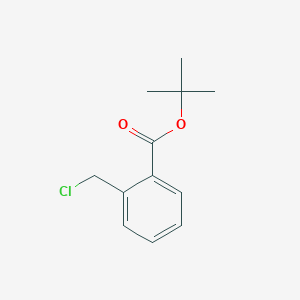

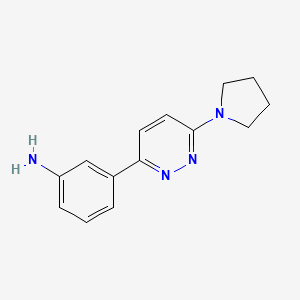

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride](/img/structure/B1371822.png)

![4-[2-(4-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B1371837.png)